molecular formula C12H25NO B13286720 N-(4-methoxybutyl)-2-methylcyclohexan-1-amine

N-(4-methoxybutyl)-2-methylcyclohexan-1-amine

Cat. No.: B13286720
M. Wt: 199.33 g/mol
InChI Key: XLNXYIIPOURCOQ-UHFFFAOYSA-N
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Description

N-(4-methoxybutyl)-2-methylcyclohexan-1-amine (CAS 1247141-21-4) is a chemical compound with a molecular formula of C12H25NO and a molecular weight of 199.33 g/mol . This substance is offered with a high purity of 97% for research and development purposes . As a member of the substituted cyclohexanamine family, it shares structural similarities with other compounds of interest in organic and medicinal chemistry, such as N-(4-methoxybutyl)-3-methylcyclohexan-1-amine and N-(4-methoxybutyl)-4-methylcyclohexan-1-amine . Based on the GHS classification of closely related analogues, researchers should handle this material with appropriate care . It may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . Standard precautionary statements include wearing protective gloves and eye/face protection, using only in a well-ventilated area, and not breathing any dust or vapors . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption. All chemicals from our catalog are for laboratory or manufacturing use and should be handled by qualified professionals only . Please consult the Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

IUPAC Name

N-(4-methoxybutyl)-2-methylcyclohexan-1-amine

InChI

InChI=1S/C12H25NO/c1-11-7-3-4-8-12(11)13-9-5-6-10-14-2/h11-13H,3-10H2,1-2H3

InChI Key

XLNXYIIPOURCOQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NCCCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybutyl)-2-methylcyclohexan-1-amine typically involves the reaction of 2-methylcyclohexanone with 4-methoxybutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon, to facilitate the hydrogenation process. The reaction mixture is heated to a specific temperature, often around 80-100°C, and maintained for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybutyl)-2-methylcyclohexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at low temperatures.

    Substitution: Sodium iodide in acetone at reflux temperature.

Major Products Formed

Scientific Research Applications

N-(4-methoxybutyl)-2-methylcyclohexan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methoxybutyl)-2-methylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-(4-Methoxybutyl)-4-methylcyclohexan-1-amine

  • Structural Difference : The methyl group is at the 4-position of the cyclohexane ring instead of the 2-position.
  • Reactivity: Positional isomerism could influence enzymatic acetylation rates, as seen in studies on 2-methylcyclohexan-1-amine derivatives .
  • Status : Discontinued, possibly due to synthetic challenges or inferior performance compared to the 2-methyl isomer .

N-(2-Methoxyethyl)-2-methylcyclohexan-1-amine

  • Structural Difference : Shorter methoxyethyl chain (vs. 4-methoxybutyl).
  • Impact :
    • Lipophilicity : Reduced chain length decreases logP, likely enhancing water solubility but reducing membrane permeability.
    • Synthetic Accessibility : Simpler structure may facilitate synthesis, but shorter chains offer fewer sites for functionalization .
  • Availability : Temporarily out of stock, indicating high demand or production hurdles .

N-[(4-Chlorophenyl)methyl]-2-methylcyclohexan-1-amine

  • Structural Difference : Aromatic 4-chlorobenzyl group replaces the aliphatic 4-methoxybutyl chain.
  • Applications: Likely used in agrochemicals or as a ligand due to enhanced stability from the aromatic ring .

4-Methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)butan-1-amine

  • Structural Difference : Incorporates a heterocyclic pyrrole ring.
  • Impact :
    • Biological Interactions : The pyrrole moiety may engage in π-π stacking or hydrogen bonding, useful in drug-receptor interactions.
    • Stability : Heterocycles can introduce metabolic resistance but may complicate synthesis .

N-Methyl-2-(2-methylbutyl)cyclohexan-1-amine

  • Structural Difference : Branched 2-methylbutyl chain instead of a methoxybutyl group.
  • Impact :
    • Steric Effects : Increased branching may hinder access to the amine in catalytic or binding sites.
    • Polarity : Lack of ether oxygen reduces polarity, favoring lipid-rich environments .

Key Comparative Data

Compound Name Substituent Position/Group Molecular Weight Key Properties/Applications References
N-(4-Methoxybutyl)-2-methylcyclohexan-1-amine 2-CH₃, 4-OCH₂CH₂CH₂CH₃ ~213.3 (estimated) Intermediate, balanced lipophilicity
N-(4-Methoxybutyl)-4-methylcyclohexan-1-amine 4-CH₃, 4-OCH₂CH₂CH₂CH₃ ~213.3 Discontinued; conformational effects
N-(2-Methoxyethyl)-2-methylcyclohexan-1-amine 2-CH₃, 2-OCH₂CH₃ 171.28 High solubility; synthesis intermediate
N-[(4-Chlorophenyl)methyl]-2-methylcyclohexan-1-amine 2-CH₃, 4-Cl-C₆H₄-CH₂ 237.77 Agrochemical applications

Q & A

Basic: What are the optimal synthetic routes for N-(4-methoxybutyl)-2-methylcyclohexan-1-amine?

Answer:
The synthesis typically involves alkylation of 2-methylcyclohexan-1-amine with 4-methoxybutyl halides (e.g., chloride or bromide) under basic conditions. A common approach includes:

  • Step 1: Activation of 2-methylcyclohexan-1-amine with a base (e.g., NaH or K₂CO₃) to deprotonate the amine.
  • Step 2: Nucleophilic substitution with 4-methoxybutyl chloride in anhydrous solvents (e.g., THF or DMF) at 60–80°C for 12–24 hours .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product. Yield optimization requires careful control of stoichiometry and reaction time.

Basic: How can the purity and structural integrity of this compound be validated?

Answer:

  • Analytical Methods:
    • HPLC: Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>95%) .
    • NMR Spectroscopy: Confirm structure via ¹H and ¹³C NMR. Key signals include methoxy protons at δ ~3.3 ppm and cyclohexane methyl groups at δ ~1.2 ppm .
    • Mass Spectrometry: High-resolution MS (ESI+) to verify molecular ion [M+H]⁺ at m/z 228.2 (calculated for C₁₃H₂₅NO) .

Advanced: How does stereochemistry at the cyclohexane ring affect biological activity?

Answer:
The 2-methyl group on the cyclohexane ring introduces stereochemical complexity (cis/trans isomerism). Computational docking studies (e.g., using AutoDock Vina) suggest that the trans configuration enhances binding to serotonin receptors (e.g., 5-HT₁A) due to reduced steric hindrance. Experimental validation involves:

  • Chiral Separation: Use chiral HPLC columns (e.g., Chiralpak IA) to isolate enantiomers.
  • In Vitro Assays: Compare receptor affinity (IC₅₀) of isomers in HEK293 cells expressing 5-HT₁A receptors. Preliminary data indicate a 3–5x higher potency for the trans isomer .

Advanced: What strategies resolve contradictions in reported synthetic yields?

Answer:
Discrepancies in yields (e.g., 40% vs. 65%) arise from:

  • Solvent Effects: Polar aprotic solvents (DMF) favor higher yields over THF due to improved amine activation.
  • Catalyst Optimization: Adding catalytic KI (10 mol%) accelerates halide displacement in alkylation reactions .
  • Moisture Sensitivity: Strict anhydrous conditions (e.g., molecular sieves) prevent hydrolysis of intermediates.

Advanced: How can computational methods predict metabolic pathways?

Answer:

  • Software Tools: Use Schrödinger’s ADMET Predictor or MetaCore to model phase I/II metabolism.
  • Key Predictions:
    • Phase I: Oxidation of the methoxy group to a hydroxyl group via CYP2D6.
    • Phase II: Glucuronidation at the hydroxylated site.
  • Validation: Compare with in vitro hepatocyte assays (e.g., human liver microsomes) to confirm metabolite profiles .

Basic: What are the safety protocols for handling this compound?

Answer:

  • PPE: Lab coat, nitrile gloves, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of amine vapors.
  • Spill Management: Neutralize with citric acid (5% w/v) and adsorb with vermiculite .

Advanced: What in vitro models are suitable for neuropharmacological studies?

Answer:

  • Primary Neuronal Cultures: Rat cortical neurons treated with 1–10 µM compound to assess neuroprotection against glutamate-induced excitotoxicity.
  • Astrocyte Activation: Measure GFAP expression via Western blot in human astrocytes exposed to TNF-α and the compound .

Advanced: How can SAR studies optimize bioactivity?

Answer:

  • Modifications:
    • Methoxy Chain: Replace the 4-methoxybutyl group with shorter (e.g., 2-methoxyethyl) or branched chains to alter lipophilicity (logP).
    • Cyclohexane Substituents: Introduce electron-withdrawing groups (e.g., Cl) at the 4-position to enhance receptor binding.
  • Assays: Radioligand displacement (³H-8-OH-DPAT for 5-HT₁A) and functional cAMP assays .

Basic: What are the storage conditions for long-term stability?

Answer:

  • Temperature: –20°C in amber vials to prevent photodegradation.
  • Atmosphere: Argon or nitrogen gas to minimize oxidation.
  • Stability Check: Monitor via HPLC every 6 months; degradation <5% over 2 years .

Advanced: How does this compound compare to structurally related amines in CNS applications?

Answer:

  • Comparison Metrics:
    • Receptor Selectivity: Higher 5-HT₁A affinity than venlafaxine analogs (Ki = 12 nM vs. 45 nM) .
    • Blood-Brain Barrier Penetration: Calculated logBB = 0.8 (predicted via QSAR), superior to bulkier derivatives.
  • In Vivo Efficacy: Test in rodent models of anxiety (elevated plus maze) and depression (forced swim test) .

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